molecular formula C13H11IN2O3 B578205 Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate CAS No. 1282516-44-2

Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate

Cat. No.: B578205
CAS No.: 1282516-44-2
M. Wt: 370.146
InChI Key: BLPMTIUOJZCKIK-UHFFFAOYSA-N
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Description

Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate is a complex heterocyclic compound. It is characterized by its unique structure, which includes an imidazole ring fused with a benzoxazepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate typically involves the reaction of 1,2-diketones, 2-formyl phenoxy acetic acids, and ammonium acetate in acetic acid under reflux conditions. The addition of thionyl chloride is then used to produce the lactam in the absence of a catalyst . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure consistency and yield, as well as implementing purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential PI3-kinase inhibitor, which is significant in the context of cancer treatment . The compound’s structure allows it to bind to and inhibit the activity of PI3-kinase, thereby interfering with cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and benzoxazepine derivatives, such as:

Uniqueness

Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate is unique due to its specific substitution pattern and the presence of the iodine atom, which can be leveraged for further functionalization. This makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.

Biological Activity

Methyl 2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine-10-carboxylate (CAS Number: 1282516-62-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes an imidazole ring fused with an oxazepine moiety. Its molecular formula is C13H11IN2O3C_{13}H_{11}IN_{2}O_{3} with a molecular weight of approximately 370.14 g/mol. The presence of iodine in its structure may influence its reactivity and biological interactions.

Biological Activity

The compound has been investigated for various biological activities, particularly its role as an inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial in cellular signaling pathways related to cell growth and metabolism.

Research indicates that derivatives of methyl 2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine have shown significant inhibitory effects on PI3K activity. This inhibition can lead to reduced cell proliferation in cancerous cells. For example, studies have demonstrated that related compounds exhibit IC50 values significantly lower than that of standard inhibitors like LY294002, indicating enhanced potency.

Case Studies

Several studies have evaluated the biological activity of compounds similar to methyl 2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine:

  • Antitumor Activity : A study synthesized a series of 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives and assessed their antiproliferative effects against various human tumor cell lines. One compound demonstrated an IC50 value of 0.016 μM against PI3Kα, showcasing its potential as a selective inhibitor for cancer treatment .
  • Pharmacological Profile : Another investigation into the biological activity of benzoxazepine derivatives highlighted their potential as therapeutic agents in treating diseases linked to PI3K signaling dysregulation .

Comparative Analysis

The following table summarizes the biological activities and characteristics of methyl 2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine compared to related compounds:

Compound NameBiological ActivityIC50 (μM)Structural Features
Methyl 2-Iodo-5,6-Dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepinePI3K InhibitorTBDIodine substitution
LY294002PI3K Inhibitor~0.48Standard inhibitor
6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepinePI3Kα Inhibitor0.016Enhanced selectivity

Properties

IUPAC Name

methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O3/c1-18-13(17)8-2-3-10-9(6-8)12-15-11(14)7-16(12)4-5-19-10/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPMTIUOJZCKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCCN3C2=NC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728934
Record name Methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282516-44-2
Record name Methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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